molecular formula C26H34N2O2 B13128349 1-((12-Aminododecyl)amino)anthracene-9,10-dione CAS No. 131011-91-1

1-((12-Aminododecyl)amino)anthracene-9,10-dione

Katalognummer: B13128349
CAS-Nummer: 131011-91-1
Molekulargewicht: 406.6 g/mol
InChI-Schlüssel: RFJSZYKAAPAXQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((12-Aminododecyl)amino)anthracene-9,10-dione is a derivative of anthracene-9,10-dione, a compound known for its applications in various fields such as dye manufacturing and medicinal chemistry. This compound features an anthracene core with an amino group attached to a dodecyl chain, making it a unique structure with potential biological and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((12-Aminododecyl)amino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 12-aminododecane. The process can be summarized as follows:

    Starting Materials: Anthracene-9,10-dione and 12-aminododecane.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-((12-Aminododecyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroanthracene derivatives, and various substituted anthracene compounds.

Wissenschaftliche Forschungsanwendungen

1-((12-Aminododecyl)amino)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of dyes and pigments.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its role in drug development, particularly in targeting cancer cells.

    Industry: Utilized in the production of materials with specific optical and electronic properties.

Wirkmechanismus

The mechanism of action of 1-((12-Aminododecyl)amino)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also targets specific enzymes and proteins involved in cellular metabolism, contributing to its antimicrobial and anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Amino-2-methylanthracenedione
  • 1-Amino-2-carboxyanthracenedione
  • 1-Amino-2-chloroanthracenedione
  • 1-Amino-4-chloroanthracenedione

Comparison

1-((12-Aminododecyl)amino)anthracene-9,10-dione is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. Compared to other similar compounds, it exhibits enhanced solubility in organic solvents and increased biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

131011-91-1

Molekularformel

C26H34N2O2

Molekulargewicht

406.6 g/mol

IUPAC-Name

1-(12-aminododecylamino)anthracene-9,10-dione

InChI

InChI=1S/C26H34N2O2/c27-18-11-7-5-3-1-2-4-6-8-12-19-28-23-17-13-16-22-24(23)26(30)21-15-10-9-14-20(21)25(22)29/h9-10,13-17,28H,1-8,11-12,18-19,27H2

InChI-Schlüssel

RFJSZYKAAPAXQL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.